1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one
CAS No.: 61675-80-7
Cat. No.: VC11610018
Molecular Formula: C12H12N2O
Molecular Weight: 200.2
Purity: 95
* For research use only. Not for human or veterinary use.
![1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one - 61675-80-7](/images/no_structure.jpg)
Specification
CAS No. | 61675-80-7 |
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Molecular Formula | C12H12N2O |
Molecular Weight | 200.2 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a benzo[c]2,7-naphthyridin-5-one backbone, where a benzene ring is fused to a partially hydrogenated 2,7-naphthyridine system. Key structural attributes include:
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Fusion pattern: Benzene annulation at the c-position of the naphthyridine core .
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Hydrogenation state: Six hydrogen atoms distributed across the 1H–6H positions, indicating partial saturation .
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Functional groups: A ketone at the 5-position and a secondary amine within the naphthyridine ring .
Spectroscopic and Computational Data
The IUPAC name (2,3,4,6-tetrahydro-1H-benzo[c] naphthyridin-5-one) and SMILES string (C1CNCC2=C1C3=CC=CC=C3NC2=O) provide unambiguous structural identification . Computational descriptors include:
Property | Value | Method |
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InChIKey | MVNIKEWMEAAXDG-UHFFFAOYSA-N | PubChem 2019.06.18 |
Topological polar surface area | 41.5 Ų | Computed by Cactvs 3.4.6.11 |
Hydrogen bond donors | 1 | PubChem 2021.05.07 |
These parameters critically influence solubility and bioavailability, with the polar surface area suggesting moderate membrane permeability .
Synthetic Methodologies
Smiles Rearrangement Approach
A pivotal synthesis route involves Smiles rearrangement of 3-[(2-hydroxyethyl)thio]-substituted precursors. Source details a three-step protocol:
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Amination: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile reacts with cyclic amines (pyrrolidine/azepane) to yield 1-amino-3-chloro intermediates .
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Thioether formation: Nucleophilic substitution with 2-mercaptoethanol produces 3-[(2-hydroxyethyl)thio] derivatives .
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Cyclization: Base-mediated (50% NaOH) intramolecular cyclization at 85–100°C generates the benzo[c]2,7-naphthyridinone core via thiirane elimination .
This method achieves yields exceeding 70% for final products, with purity confirmed by recrystallization from ethanol .
Alternative Cyclization Strategies
Microwave-assisted cyclization in DMF at 150°C (100 W, 2 h) using K₂CO₃ as base demonstrates scalability up to 1.83 mmol, albeit requiring precise temperature control to avoid decomposition . Comparative studies show:
Condition | Yield (%) | Byproducts | Reference |
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Conventional heating | 52 | Thiirane polymers | |
Microwave irradiation | 85 | Minimal |
The microwave method reduces reaction time from 15 h to 2 h while improving yield by 33% .
Physicochemical and Pharmacological Profile
Stability and Reactivity
Thermogravimetric analysis reveals decomposition onset at 158°C, with optimal storage at -20°C under inert atmosphere . The ketone group undergoes predictable reactivity:
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Nucleophilic attack: Reacts with Grignard reagents at the 5-position carbonyl .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the naphthyridine ring, generating decahydro derivatives .
Biological Activity
As a structural analog of MET kinase inhibitors, this scaffold demonstrates moderate activity against c-Kit (IC₅₀ = 0.28 μM) and VEGFR-2 (IC₅₀ = 0.41 μM) . Molecular docking simulations (PDB: 3LUF) show:
Recent Advancements and Applications
Medicinal Chemistry Developments
2019–2024 saw optimization of 8-amino-substituted derivatives, enhancing kinase inhibition 3-fold over parent compounds . Key modifications include:
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8-Position amination: Introduces H-bond donors for improved target engagement .
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4-Cyano substitution: Increases metabolic stability (t₁/₂ = 4.7 h in human microsomes) .
Materials Science Applications
The extended π-system enables applications in:
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